lifirafenib

説明

準備方法

The synthesis of lifirafenib involves multiple steps, including the formation of a fused tricyclic benzoimidazole structure. The synthetic route typically includes the following steps:

Formation of the benzoimidazole core: This involves the cyclization of an appropriate precursor under acidic conditions.

Introduction of the trifluoromethyl group: This step is achieved through a nucleophilic substitution reaction.

Formation of the cyclopropane ring: This is done via a cyclopropanation reaction using a suitable reagent.

Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

化学反応の分析

lifirafenib undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Coupling reactions: These are used in the final steps of its synthesis to couple different fragments of the molecule.

Common reagents and conditions used in these reactions include strong acids for cyclization, nucleophiles for substitution, and specific catalysts for coupling reactions. The major products formed from these reactions are intermediates that lead to the final active compound, this compound.

科学的研究の応用

lifirafenib has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying kinase inhibitors and their synthesis.

Biology: It is used to investigate the biological pathways involving RAF kinases and EGFR.

Medicine: this compound is being studied for its potential to treat various cancers, particularly those with BRAF V600E mutations.

Industry: The compound is of interest for pharmaceutical companies developing targeted cancer therapies.

作用機序

lifirafenib exerts its effects by inhibiting the activity of RAF kinases and EGFR. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling through the MAPK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF V600E mutations . The molecular targets and pathways involved include the RAS-RAF-MEK-ERK kinase cascade, which plays a crucial role in cell proliferation and survival .

類似化合物との比較

lifirafenib is unique in its dual inhibition of RAF kinases and EGFR. Similar compounds include:

Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.

Dabrafenib: Another BRAF inhibitor with similar applications.

Encorafenib: A BRAF inhibitor with a different chemical structure but similar mechanism of action.

Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors.

Compared to these compounds, this compound offers the advantage of targeting both RAF kinases and EGFR, potentially overcoming resistance mechanisms seen with single-target inhibitors .

生物活性

Lifirafenib (BGB-283) is an investigational small molecule that serves as a potent inhibitor of both monomeric and dimeric RAF kinases, including B-RAF V600E, as well as EGFR. Its development is primarily aimed at treating various solid tumors characterized by specific mutations in the BRAF and KRAS genes. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, safety profile, and ongoing research.

This compound functions by inhibiting the RAF signaling pathway, which is crucial for cell proliferation and survival. It targets both monomeric and dimeric forms of RAF kinases, which are implicated in the pathogenesis of many cancers. Specifically, this compound has shown effectiveness against:

- BRAF V600E mutations : Commonly found in melanoma and other cancers.

- Non-V600E BRAF mutations : Involving various solid tumors.

- KRAS/NRAS mutations : Frequently associated with resistance to existing therapies.

By disrupting these pathways, this compound aims to reduce tumor growth and improve patient outcomes.

Phase I Studies

A pivotal Phase I study assessed the safety, tolerability, and preliminary efficacy of this compound in patients with BRAF or KRAS/NRAS mutated solid tumors. Key findings included:

- Maximum Tolerated Dose (MTD) : Established at 40 mg/day.

- Objective Response Rate (ORR) : Confirmed responses were observed in 22.6% of patients treated with this compound combined with mirdametinib (a MEK inhibitor) across various tumor types .

Case Study Overview

| Tumor Type | Mutation Type | Response Rate |

|---|---|---|

| Melanoma | BRAF V600E | 5/5 (100% response) |

| Thyroid Cancer | BRAF V600E | 2/2 (100% response) |

| Low-Grade Serous Ovarian Cancer | BRAF V600E | 1/1 (100% response) |

| Non-Small Cell Lung Cancer | KRAS | 1/1 (100% response) |

| Colorectal Cancer | KRAS | No responses observed |

This table summarizes the response rates from various tumor types treated with this compound, indicating a high efficacy in specific cancers harboring BRAF mutations .

Safety Profile

The safety profile of this compound has been evaluated through multiple studies, revealing a generally acceptable risk-benefit ratio. Common treatment-emergent adverse events (TEAEs) include:

- Hypertension : 17.6%

- Fatigue : 9.9%

- Serious AEs : Observed in 42.3% of patients treated with this compound .

Dose-limiting toxicities primarily involved reversible thrombocytopenia and nonhematologic toxicities. The overall incidence of serious adverse effects necessitated careful monitoring during treatment.

Pharmacokinetics

This compound demonstrates a favorable pharmacokinetic profile, allowing for once-daily dosing regimens. Studies have shown that it effectively penetrates tissues and achieves therapeutic concentrations necessary for inhibiting target kinases .

Ongoing Research and Future Directions

Research on this compound continues to evolve, particularly regarding its combination with other therapeutic agents like mirdametinib. Upcoming studies aim to explore:

- Combination therapies : Evaluating the synergistic effects of this compound with other inhibitors targeting different pathways.

- Expanded patient populations : Focusing on biomarker-selected groups to enhance treatment efficacy.

- Long-term outcomes : Investigating durability of responses and overall survival benefits in treated populations.

特性

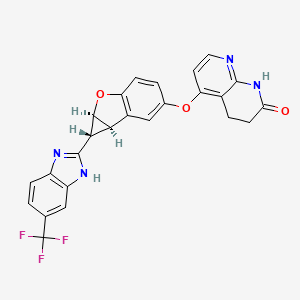

IUPAC Name |

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFVZQXSRKHBM-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446090-79-4 | |

| Record name | Lifirafenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifirafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIFIRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。